molecular formula C17H21N3O3S B2454238 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2034552-44-6

1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2454238
CAS No.: 2034552-44-6
M. Wt: 347.43
InChI Key: FTWFKXYDNPTUHU-UHFFFAOYSA-N
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Description

1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
The exact mass of the compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-19-12-14(11-18-19)16-4-2-3-8-20(16)24(21,22)15-5-6-17-13(10-15)7-9-23-17/h5-6,10-12,16H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWFKXYDNPTUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a novel sulfonamide derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly focusing on its activity as a receptor antagonist and its effects in various biological assays.

Synthesis

The synthesis of this compound involves several key steps, including the formation of sulfonamide derivatives through reactions of piperidines with sulfonyl chlorides. The synthetic route typically includes:

  • Formation of Sulfonamide : Reaction of piperidine with a suitable sulfonyl chloride.
  • Introduction of Pyrazole : Coupling the sulfonamide with a 1-methyl-1H-pyrazole moiety.
  • Final Purification : Crystallization or chromatographic techniques to obtain the pure compound.

Receptor Antagonism

Research indicates that this compound exhibits significant antagonistic activity at the M5 muscarinic acetylcholine receptor. In vitro studies have shown an IC50 value of approximately 111 nM , indicating moderate potency compared to other analogs in the series . The structure-activity relationship studies suggest that modifications to the piperidine and pyrazole moieties can enhance receptor selectivity and potency.

Antiproliferative Effects

In addition to its receptor antagonism, this compound has been evaluated for antiproliferative activity against various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in breast and lung cancer cell lines, although specific IC50 values were not disclosed in the available literature . Further studies are necessary to elucidate the mechanism behind its antiproliferative effects.

Structure-Activity Relationship (SAR)

The SAR analysis has highlighted several critical features influencing biological activity:

Modification Effect on Activity IC50 (nM)
Methyl group at N-positionIncreased potency59
Substituents on benzofuranVaried effects on clearance>10,000
Alterations on pyrazole ringEnhanced selectivity36

These findings suggest that careful tuning of substituents can lead to improved pharmacokinetic properties and receptor selectivity.

Case Study 1: Antagonistic Activity

In a study aimed at evaluating the antagonistic properties of various compounds at M5 receptors, 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine was found to exhibit a competitive inhibition profile against acetylcholine, demonstrating potential for therapeutic applications in neurological disorders .

Case Study 2: Antiproliferative Screening

A screening of this compound against several cancer cell lines revealed promising results. The compound demonstrated significant inhibition of cell growth in vitro, suggesting a possible role as an anticancer agent. Further mechanistic studies are required to confirm these findings and explore pathways involved in its action .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine exhibit significant antitumor effects. For instance:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating promising cytotoxic effects. Preliminary results suggest it may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : Initial studies suggest that it may act as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases.
  • Urease Inhibition : The sulfonamide group enhances its ability to interact with urease, potentially leading to therapeutic applications in managing infections.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The findings revealed IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Neurological Applications

Another investigation focused on the compound's effect on acetylcholinesterase activity in vitro. The results showed a significant reduction in enzyme activity, which could translate into therapeutic benefits for conditions like Alzheimer's disease.

Q & A

Q. Table 1: Optimized Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonylationDCM, 0°C, 1.2 eq. sulfonyl chloride7895%
Pyrazole CouplingDMF, 80°C, Pd(OAc)₂ catalyst6592%
CrystallizationEthanol/water (7:3)8599%

Q. Table 2: Biological Activity Profile

Assay TypeTargetIC₅₀ (nM)Selectivity IndexReference
Kinase InhibitionEGFR12.35.8 (vs. HER2)
GPCR Binding5-HT₂A Receptor45.710.2 (vs. 5-HT₁A)
CytotoxicityHeLa Cells1.2 µMN/A

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